molecular formula C6H8N2O2 B1582593 1-Ethyl-1H-pyrazole-4-carboxylic acid CAS No. 400858-54-0

1-Ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1582593
CAS RN: 400858-54-0
M. Wt: 140.14 g/mol
InChI Key: BXXOXFNLGLMZSO-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-4-carboxylic acid is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of ethyl 1, 3-dimethyl-4-chlorine-1H-pyrazole-5-carboxylate and its analogues has been reported . Other synthesis methods involve multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms . The empirical formula is C6H8N2O2 and the molecular weight is 140.14 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo a silver-mediated [3 + 2] cycloaddition . It can also participate in one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Scientific Research Applications

Improved Synthesis Techniques

1-Ethyl-1H-pyrazole-4-carboxylic acid and its derivatives have been the focus of various synthesis methodologies aimed at improving yields and efficiency. Dong (2011) reported an enhanced synthesis technique for 1H-pyrazole-4-carboxylic acid, increasing its yield significantly. This method involved Claisen condensation, cyclization, deamination, and hydrolysis reactions, marking a substantial improvement from previous methods (Dong, 2011).

Novel Compounds and Synthesis Pathways

Researchers have developed new compounds and synthesis pathways involving this compound and its structural relatives. For instance, Ghaedi et al. (2015) achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through a condensation process, showcasing the versatility of pyrazole derivatives in creating new heterocyclic compounds (Ghaedi et al., 2015).

Advanced Applications in Material Science

The compound has been incorporated into advanced materials, demonstrating significant potential in various applications. For instance, Feng et al. (2016) synthesized a series of transition metal complexes with ligands based on this compound derivatives. These complexes exhibited highly intense electrochemiluminescence (ECL), indicating potential applications in material science and sensor technology (Feng et al., 2016).

Structural and Spectral Analysis

Structural and spectral analyses of derivatives of this compound have provided insights into their properties and potential applications. Viveka et al. (2016) conducted a detailed study combining experimental and theoretical approaches to understand the characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of this compound. This research contributed to the understanding of the molecular structure and properties of such compounds (Viveka et al., 2016).

Safety and Hazards

While specific safety and hazards data for 1-Ethyl-1H-pyrazole-4-carboxylic acid is not available, similar compounds like 1-Phenyl-1H-pyrazole-4-carboxylic acid and 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1-Ethyl-1H-pyrazole-4-carboxylic acid is primarily used as an intermediate in organic synthesis . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It can also be used for the structural modification and synthesis of isoxazole class herbicides .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 1-ethyl-1h-pyrazole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . As a pyrazole derivative, this compound likely shares similar interaction mechanisms.

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biological activities . Therefore, it is plausible that this compound could influence multiple biochemical pathways.

Result of Action

Given that pyrazole derivatives can exhibit a range of biological activities , it is likely that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name

1-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXOXFNLGLMZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356766
Record name 1-Ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400858-54-0
Record name 1-Ethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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